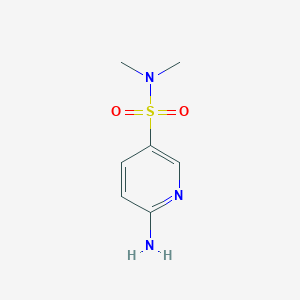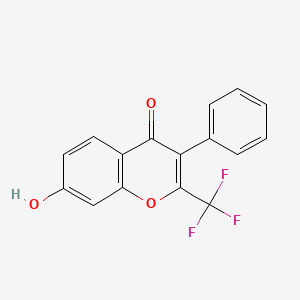
7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” is an isoflavone used as a starting material in the preparation of relevant FPRs antagonists .
Synthesis Analysis
The synthesis of coumarin derivatives, including “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one”, has been a topic of interest for many research groups due to their biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction has been discussed .Molecular Structure Analysis
The molecular structure of “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” is represented by the linear formula C16H9F3O3 . It has a molecular weight of 306.244 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” are complex and involve multiple steps. For instance, the Pechmann reaction between resorcinol and ethyl acetoacetate is used to form 7-hydroxy-4-methyl-2H-chromen-2-one .Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound has been extensively studied for its synthesis methodologies and biological activities. Researchers have explored the synthesis of various derivatives of chromen-4-one, investigating their antimicrobial and antioxidant activities. For instance, a study detailed the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, highlighting their potential in antimicrobial and antioxidant applications (Hatzade et al., 2008).
Spectral Analysis and DFT Studies
Spectral analysis and density functional theory (DFT) investigations of benzopyran analogues, including structures similar to 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one, have been reported. These studies provide insights into the physicochemical properties and potential photovoltaic efficiency, suggesting applications in materials science (Al-Otaibi et al., 2020).
Application in Synthesis of Photovoltaic Materials
The compound and its derivatives have found applications in the synthesis of materials with potential photovoltaic properties. Research has focused on synthesizing chromen-4-one derivatives and investigating their interactions with graphene, which could lead to advancements in the development of photovoltaic materials (Al-Otaibi et al., 2020).
Antifungal and Antitumor Activities
Several studies have explored the antifungal and antitumor activities of chromen-4-one derivatives. Novel coumarin derivatives, for example, have been synthesized and shown to possess significant antifungal activities against specific strains, suggesting their potential in developing new antifungal agents (Bao et al., 2019). Additionally, derivatives linked to triazole moieties have demonstrated potent cytotoxic effects against various human cancer cell lines, highlighting their promise as anticancer agents (Liu et al., 2017).
Orientations Futures
The future directions for “7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one” could involve further exploration of its potential uses as a precursor in the preparation of FPR antagonists . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other areas.
Propriétés
IUPAC Name |
7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O3/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(21)11-7-6-10(20)8-12(11)22-15/h1-8,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYFSMBIYHJJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417382 |
Source


|
| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |
CAS RN |
84858-65-1 |
Source


|
| Record name | 7-Hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10417382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
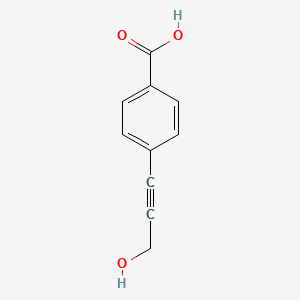
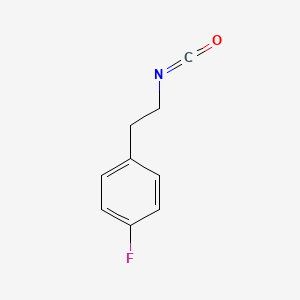


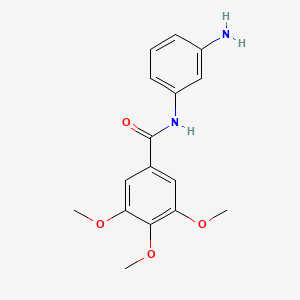

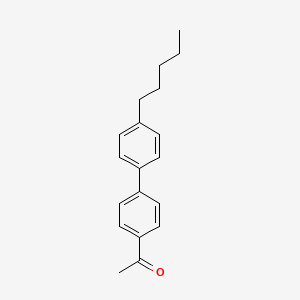
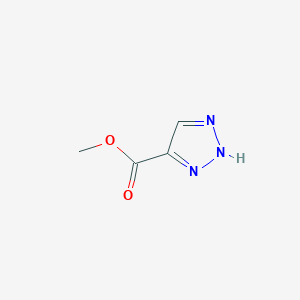
![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)
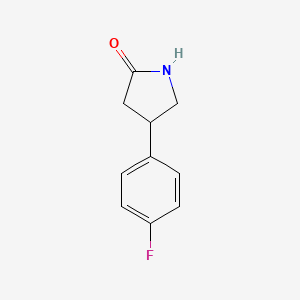
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)

